5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in larger reaction schemes, or its behavior under different conditions (e.g., heat, pressure).Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and spectral properties. Computational methods might also be used to predict these properties.Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological evaluation of related compounds have been a focus of medicinal chemistry, aiming to discover new therapeutic agents. For instance, research on the synthesis of pyrimidine derivatives has shown their potential larvicidal activity and highlighted the influence of specific substituents on biological activity (Gorle et al., 2016). Another study on the synthesis of novel hepatitis B inhibitors based on pyrimido[5,4-b]indol derivatives demonstrated their nanomolar inhibitory activity against the hepatitis B virus, showcasing the therapeutic potential of these compounds in antiviral research (Ivashchenko et al., 2019).
Molecular Structure Analysis
Structural analysis, including X-ray crystallography and molecular docking studies, is crucial for understanding the interaction mechanisms of these compounds with biological targets. For instance, a study on the X-ray crystal structure, Hirshfeld surface analysis, and molecular docking of a related pyrimido[5,4-b]indol derivative revealed its potential as a novel hepatitis B inhibitor, providing insights into its interaction with the viral target (Ivashchenko et al., 2019).
Antitumor and Antiproliferative Activities
Compounds with structural similarities have also been evaluated for their antitumor and antiproliferative activities. Research has demonstrated the potential of these compounds in cancer therapy, with specific derivatives showing significant activity against various cancer cell lines. This highlights the importance of structural modification in enhancing the therapeutic efficacy of these molecules (Grivsky et al., 1980).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.
Future Directions
This could include potential applications of the compound, areas for further study, or improvements to its synthesis.
properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O/c1-17-8-11-24-22(12-17)25-26(32(24)15-20-9-10-21(29)13-23(20)28)27(33)31(16-30-25)14-18(2)19-6-4-3-5-7-19/h3-13,16,18H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUFJWJKGOXUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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